![molecular formula C10H11N5O B1518301 2-アミノ-N-[2-(1H-1,2,4-トリアゾール-1-イル)フェニル]アセトアミド CAS No. 1154731-75-5](/img/structure/B1518301.png)

2-アミノ-N-[2-(1H-1,2,4-トリアゾール-1-イル)フェニル]アセトアミド

概要

説明

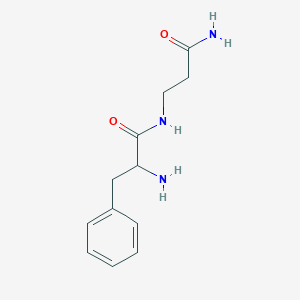

The compound “2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are significant heterocycles that exhibit broad biological activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For instance, a new 3D coordination polymer was synthesized and characterized, and the redox properties of this framework were elucidated by solid-state electrochemical and spectroelectrochemical data .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed in several studies . For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .科学的研究の応用

抗がん剤

1,2,4-トリアゾール誘導体には、2-アミノ-N-[2-(1H-1,2,4-トリアゾール-1-イル)フェニル]アセトアミドが含まれており、抗がん剤として有望な結果を示しています . これらの化合物は、さまざまなヒトがん細胞株に対して評価されており、一部の化合物は、HeLa細胞株に対して12μM以下の細胞毒性を示しました .

創薬

1,2,3-トリアゾールには、2-アミノ-N-[2-(1H-1,2,4-トリアゾール-1-イル)フェニル]アセトアミドが含まれており、創薬において幅広い用途が見つかっています . これらの化合物は、さまざまな標的に水素結合を形成する能力、薬物動態、薬理学的特性、および毒性学的特性を向上させるため、さまざまな薬物の開発に使用されてきました .

有機合成

1,2,3-トリアゾールは、有機合成にも使用されています . これらの化合物の高い化学的安定性と強い双極子モーメントにより、さまざまな合成プロセスで有用です .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールは、その高い化学的安定性と水素結合を形成する能力のために使用されてきました .

超分子化学

1,2,3-トリアゾールは、超分子化学に用途があります . これらの化合物は、さまざまな標的に水素結合を形成することができ、複雑な構造の形成につながります .

生体接合

1,2,3-トリアゾールは、生体接合に使用されます . これらの化合物は、生体分子と共有結合を形成することができ、ハイブリッド構造の作成を可能にします .

ケミカルバイオロジー

ケミカルバイオロジーの分野では、1,2,3-トリアゾールは、さまざまな生物学的標的に相互作用する能力のために使用されています .

蛍光イメージング

1,2,3-トリアゾールは、蛍光イメージングに使用されてきました . これらの化合物は、蛍光プローブに組み込むことができ、生物学的プロセスの可視化を可能にします .

作用機序

Target of Action

Compounds containing the 1,2,4-triazole nucleus are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.

Safety and Hazards

将来の方向性

The future directions for the study of 1,2,4-triazole derivatives, including “2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide”, involve the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

生化学分析

Biochemical Properties

The biochemical properties of 1,2,4-triazole derivatives like 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide are quite diverse. They are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Molecular Mechanism

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

特性

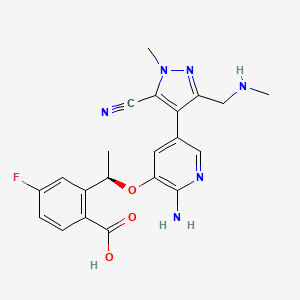

IUPAC Name |

2-amino-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-5-10(16)14-8-3-1-2-4-9(8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQAWZIXCJPWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)

![3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid](/img/structure/B1518262.png)